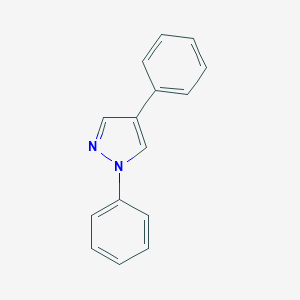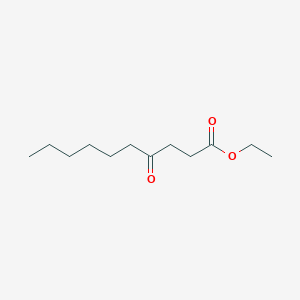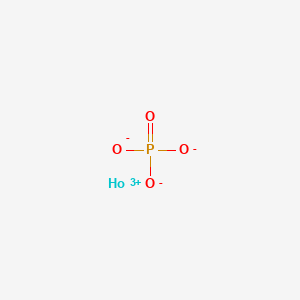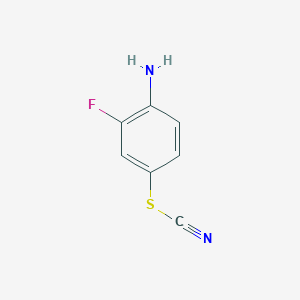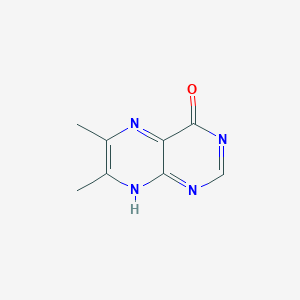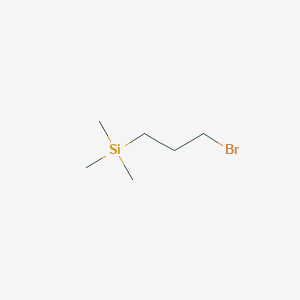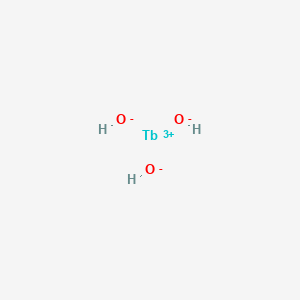
Terbium hydroxide (Tb(OH)3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium hydroxide (Tb(OH)3) is an inorganic compound with a chemical formula of Tb(OH)3 . It appears as a white solid . Terbium hydroxide reacts with acids to produce terbium (III) salts . It decomposes to TbO(OH) at 340°C and further decomposition at 500°C generates Tb4O7 and O2 .
Synthesis Analysis
Terbium hydroxide can be synthesized using various methods. For instance, terbium hydroxide nanotubes have been synthesized using a soft template method . Another study reported the successful preparation of Tb(OH)3 nanowires from Tb2O3 powder by hydrothermal treatments in acetic acid solutions without adding other surfactants .
Molecular Structure Analysis
The molecular structure of terbium hydroxide is characterized by a Tb3+ ion surrounded by three hydroxide ions . The molecular weight of terbium hydroxide is 209.947 g/mol . The exact mass and monoisotopic mass are both 209.93357 g/mol .
Chemical Reactions Analysis
Terbium hydroxide reacts with acids to produce terbium (III) salts . The reaction can be represented as follows: Tb(OH)3 + 3 H+ → Tb3+ + 3 H2O . Terbium hydroxide also reacts slowly with cold water, and quickly with hot water, forming terbium (III) hydroxide, Tb(OH)3, and hydrogen gas, H2 .
Physical And Chemical Properties Analysis
Terbium hydroxide is a white solid . It has a molecular weight of 209.947 g/mol . The exact mass and monoisotopic mass are both 209.93357 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 0 . The topological polar surface area is 3 Ų . The heavy atom count is 4 .
Scientific Research Applications
Luminescent Properties and Nanophotonics : Terbium hydroxide, particularly when doped or combined with other materials, exhibits significant luminescent properties. For instance, terbium-doped indium hydroxide nanostructures prepared by a Microwave-Assisted Hydrothermal method showed broad-band emission and intense luminescence, useful in nanophotonics applications (Motta et al., 2013).
Nanobiophotonics Applications : Research on terbium hydroxide@silica nanotubes indicates their potential in nanobiophotonics. These nanotubes, synthesized using a soft template method, displayed strong photoluminescence, making them suitable for applications in nanobiophotonics (Huong, Anh, & Minh, 2009).
Biomedical Applications : Terbium layered hydroxide nanoparticles have been explored for biomedical applications. For instance, nanoparticles modified with folic acid showed the potential for targeted identification of cancer cells due to their fluorescent properties (Stefanakis & Ghanotakis, 2016).
Fluorescent Probes and Nanotoxicology : The incorporation of terbium into layered double hydroxide nanoparticles has been studied as a method to create stable, non-invasive fluorescent probes for nanotoxicological investigations, offering a simple way to tailor nanoparticle thickness and fluorescence properties (Musumeci et al., 2010).
Oxide Nanostructures and Luminescent Materials : Studies on terbium alkoxides have shown their conversion to luminescent oxide nanostructures. The decomposition of these alkoxides under solvothermal conditions led to the formation of Tb(OH)3 nanorods with photoluminescent properties (Hemmer et al., 2011).
Probe for DNA and Chromatin : Terbium has been used as a sensitive fluorescent probe for DNA and chromatin, forming complexes where terbium binds to DNA and can be used for quantitative analysis (Yonuschot & Mushrush, 1975).
Future Directions
Research on terbium hydroxide is ongoing. For instance, a study has evaluated the potential of layered terbium hydroxide as a platform for simultaneous drug delivery and fluorescence imaging . This suggests that terbium hydroxide could have potential applications in the field of nanomedicine.
Relevant Papers
Several papers have been published on terbium hydroxide. For instance, a paper reported the synthesis of terbium hydroxide nanotubes using a soft template method . Another study reported the successful preparation of Tb(OH)3 nanowires from Tb2O3 powder by hydrothermal treatments in acetic acid solutions . A study also evaluated the potential of layered terbium hydroxide as a platform for simultaneous drug delivery and fluorescence imaging .
properties
CAS RN |
12054-65-8 |
|---|---|
Molecular Formula |
H6O3Tb |
Molecular Weight |
212.971 g/mol |
IUPAC Name |
terbium;trihydrate |
InChI |
InChI=1S/3H2O.Tb/h3*1H2; |
InChI Key |
DIRSQPIRPNAECV-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Tb+3] |
Canonical SMILES |
O.O.O.[Tb] |
Other CAS RN |
12054-65-8 |
synonyms |
2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino(2,1-a)(2)benzazepine COOPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



